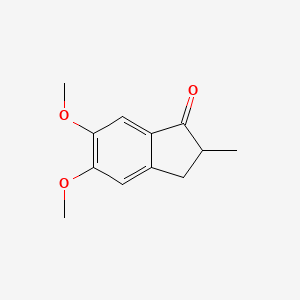

5,6-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one

Übersicht

Beschreibung

5,6-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one is a derivative of 1-indanone . 1-Indanone and similar compounds are bioactive molecules with various biological activities. For instance, 1-indanone derivatives are used for therapy of Alzheimer-like disease and cancer and also used as pharmaceutical intermediates and olefinic polymerization catalysts .

Synthesis Analysis

The synthesis of 5,6-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one has been achieved by evaluating old methods and examining new ones . α-β unsaturated derivatives of 5,6-dimethoxy-1-indanone and diverse nucleophiles containing piperidine, N-methyl piperazine, morpholine, sodium azide, imidazole, benzimidazole, and pyrazole were reacted under Michael addition reaction condition and resulted in a variety of compounds with different stability .Molecular Structure Analysis

The molecular structure of 5,6-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one has been confirmed through FT-IR, 1H, and 13C NMR spectroscopy as well as elemental analysis .Chemical Reactions Analysis

The possibility of retro-Michael reaction has been examined on the products obtained from the Michael addition reaction . The progress of this reaction depends on the stability of the synthesized 1-indanone derivatives. The results show compounds with aliphatic amines (piperidine, N-methyl piperazine, morpholine) have more appetency for participation in retro-Michael reaction vs compounds with aromatic amines (Imidazole, benzimidazole, pyrazole, except indole) .Wissenschaftliche Forschungsanwendungen

Michael Addition Reaction

- Summary of Application: The compound is used in the Michael addition reaction, a method used in organic synthesis. It reacts with various nucleophiles, including piperidine, N-methyl piperazine, morpholine, sodium azide, imidazole, benzimidazole, and pyrazole, under Michael addition reaction conditions, resulting in a variety of compounds with different stability .

- Methods of Application: The compound is synthesized by evaluating old methods and examining new ones. The progress of the reaction depends on the stability of the synthesized 1-indanone derivatives .

- Results or Outcomes: The results show that compounds with aliphatic amines (piperidine, N-methyl piperazine, morpholine) have more appetency for participation in retro-Michael reaction vs compounds with aromatic amines (Imidazole, benzimidazole, pyrazole, except indole). The derivatives of aromatic amines usually show acceptable stability .

Synthesis of Novel Carboxamides and Thioureas

- Summary of Application: Novel carboxamides and thioureas of the compound were synthesized and their potential anticholinesterase activities were evaluated .

- Methods of Application: The inhibition potency of the synthesized compounds against Acetylcholinesterase (AChE) was measured and evaluated using Ellman’s spectrophotometric method .

- Results or Outcomes: The results of the evaluation are not specified in the sources .

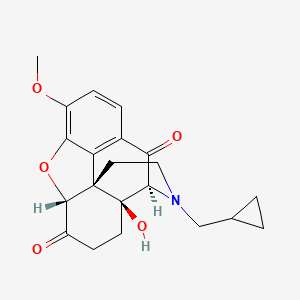

Synthesis of Donepezil

- Summary of Application: The compound is an impurity of Donepezil , a drug used for the treatment of mild to medium Alzheimer’s disease . Donepezil acts as an acetylcholinesterase inhibitor .

- Methods of Application: The compound is synthesized as an impurity during the production of Donepezil .

- Results or Outcomes: The results of the synthesis are not specified in the sources .

Organic Synthesis Intermediate

- Summary of Application: The compound, also known as DMEP, is often used as an intermediate in organic synthesis . It is also used in the synthesis of compounds with anti-inflammatory, antitumor, and antibacterial activities .

- Methods of Application: The compound is synthesized and used as an intermediate in various organic reactions .

- Results or Outcomes: The results of the synthesis are not specified in the sources .

Study of AChE Inhibitory Activity

- Summary of Application: The compound is studied for better Acetylcholinesterase (AChE) inhibitory activity .

- Methods of Application: The study involves changing the functional group and substitution in the scaffold of the compound .

- Results or Outcomes: The results of the study are not specified in the sources .

Synthesis of Bioactive Molecules

- Summary of Application: The compound is used in the synthesis of bioactive molecules . These molecules have various biological activities and are used for therapy of diseases like Alzheimer’s and cancer . They are also used as pharmaceutical intermediates and olefinic polymerization catalysts .

- Methods of Application: The compound is synthesized and used in complex protocols to form C–C and C-heteroatom bonds to generate valuable molecules .

- Results or Outcomes: The results of the synthesis are not specified in the sources .

Eigenschaften

IUPAC Name |

5,6-dimethoxy-2-methyl-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-7-4-8-5-10(14-2)11(15-3)6-9(8)12(7)13/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRWBHZSJKUMHGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

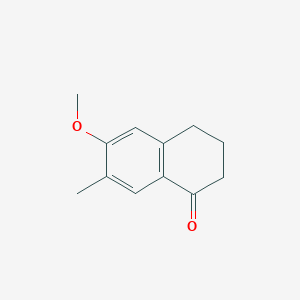

CC1CC2=CC(=C(C=C2C1=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40446822 | |

| Record name | 5,6-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40446822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one | |

CAS RN |

4191-17-7 | |

| Record name | 5,6-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40446822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Chlorothiazolo[4,5-C]pyridine-2-thiol](/img/structure/B1589145.png)

![5-[Difluoro-[4-(4-propylcyclohexyl)cyclohexyl]methoxy]-1,2,3-trifluorobenzene](/img/structure/B1589164.png)